molecular formula C23H23N3S B2821260 (2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile CAS No. 450352-81-5

(2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile

Cat. No. B2821260
CAS RN: 450352-81-5
M. Wt: 373.52
InChI Key: CFWSFIRZRCUMGH-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile is a useful research compound. Its molecular formula is C23H23N3S and its molecular weight is 373.52. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiazole Derivatives Synthesis and Applications

  • Chemoselective Thionation-Cyclization Reactions : Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. These thiazoles introduce functionalities like esters, N-substituted carboxamides, or peptide linkages, indicating potential for diverse chemical applications (Kumar et al., 2013).

  • Antidiabetic Activity of Thiazole Derivatives : Patil et al. (2013) synthesized a novel series of substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-ones, starting from 2-aminobenzothiazole, which displayed significant antidiabetic activity. This study showcases the potential of thiazole derivatives in medicinal chemistry and drug design (Patil et al., 2013).

  • Corrosion Inhibition Studies : Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on some thiazole and thiadiazole derivatives to predict their corrosion inhibition performances for iron. The study integrates computational and experimental methods to explore the effectiveness of these compounds as corrosion inhibitors, suggesting practical applications in material science (Kaya et al., 2016).

Molecular Structure and Reactivity

  • Structural and Electronic Characterization : Özdemir et al. (2009) detailed the molecular and electronic structure of a related compound, 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, through various spectroscopic methods and X-ray crystallography. This work underscores the importance of detailed molecular characterization in understanding the reactivity and potential applications of such compounds (Özdemir et al., 2009).

  • Photocycloaddition Reactions : Van Wolven, Döpp, and Henkel (2006) explored the photocycloaddition of 2-aminopropenenitriles to methyl phenylglyoxylate, leading to the formation of oxetanes. These reactions provide insights into the photoreactivity of nitrile-containing compounds and their potential in synthetic organic chemistry (van Wolven et al., 2006).

properties

IUPAC Name

(E)-3-(2-methylanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3S/c1-16(2)12-18-8-10-19(11-9-18)22-15-27-23(26-22)20(13-24)14-25-21-7-5-4-6-17(21)3/h4-11,14-16,25H,12H2,1-3H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWSFIRZRCUMGH-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.